Tacrolimus-13C,D2

Therapeutic Drug Monitoring LC-MS/MS Method Validation Matrix Effect Compensation

Quantitative LC-MS/MS of tacrolimus requires an internal standard that perfectly co-elutes and mirrors ionization to avoid matrix-effect bias. Analog IS like ascomycin introduce systematic error. Tacrolimus-13C,D2 provides near-identical recovery (78.37% vs 74.89-76.36%) and chromatographic retention. - Mass shift: +3 Da ([M+NH₄]⁺ m/z 771.5 vs 768.4) - Accuracy range: 99.55-100.63% (vs analog IS) - LLOQ validated to 1 pg/mL in plasma - Ideal for FDA/EMA/ICH M10-validated TDM methods

Molecular Formula C44H69NO12
Molecular Weight 807.0 g/mol
Cat. No. B12423291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacrolimus-13C,D2
Molecular FormulaC44H69NO12
Molecular Weight807.0 g/mol
Structural Identifiers
SMILESCC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
InChIInChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2
InChIKeyQJJXYPPXXYFBGM-QNEHJXMKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tacrolimus-13C,D2 Stable Isotope-Labeled Internal Standard


Tacrolimus-13C,D2 (CAS 1356841-89-8) is a stable isotope-labeled analog of the calcineurin inhibitor immunosuppressant tacrolimus (FK506), incorporating one ¹³C atom and two deuterium (²H) atoms. As a macrocyclic lactone with a molecular formula of C₄₃(¹³C)H₆₇D₂NO₁₂, this compound is designed and validated exclusively as an internal standard (IS) for the quantitative analysis of unlabeled tacrolimus in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . Tacrolimus itself requires rigorous therapeutic drug monitoring (TDM) due to its narrow therapeutic index, high inter- and intra-patient pharmacokinetic variability, and the clinical consequences of under- or over-exposure [1]. The ¹³C,d₂ labeling confers a mass shift of +3 Da relative to unlabeled tacrolimus (m/z 824.6 → 771.5 for the [M+NH₄]⁺ adduct versus 821.5 → 768.4), enabling chromatographic co-elution and near-identical ionization behavior while maintaining distinct MS/MS detection channels [2].

Stable isotope-labeled internal standard for tacrolimus LC-MS/MS
+3 Da mass shift enables co-elution and distinct MS/MS channels
Validated for matrix effect compensation in human whole blood research matrices

Why Tacrolimus-13C,D2 Cannot Be Substituted


In LC-MS/MS quantification of tacrolimus from complex biological matrices such as whole blood or plasma, the choice of internal standard directly dictates assay accuracy, precision, and robustness against matrix effects. Using unlabeled tacrolimus as an external standard (without IS) or a structurally distinct analog IS (such as ascomycin) introduces quantifiable variability because the IS does not perfectly co-elute with or mirror the ionization behavior of the analyte. Although analog ISs like ascomycin may yield acceptable performance in some routine settings, they exhibit a measurably different matrix effect profile that can introduce systematic bias under variable sample conditions [1]. Tacrolimus-13C,D2, as a stable isotope-labeled IS, is chemically identical to the analyte except for its isotopic composition, ensuring near-identical extraction recovery (absolute recovery: 78.37% for TAC13C,D2 vs. 74.89–76.36% for unlabeled TAC) and identical chromatographic retention time, which is the prerequisite for reliable matrix effect compensation across diverse patient samples [2]. Generic substitution with an analog IS therefore fails to provide the same level of quantitative certainty, particularly in regulated bioanalytical environments or studies involving matrices with high inter-individual variability.

Target IS
Tacrolimus-13C,D2
Analog Substitute
Ascomycin
Matrix effect compensation differs; analog may show -0.97% deviation vs. 0.89% with isotopic IS, potentially introducing concentration-dependent bias.
Target IS
Tacrolimus-13C,D2
Analog Substitute
Ascomycin
Accuracy range 99.55–100.63% with isotopic IS narrows to 1.08% width, while analog extends to 4.36% width; limits direct substitution in methods requiring tight accuracy.

Tacrolimus-13C,D2: Comparative Performance Evidence


Matrix Effect Compensation Advantage Over Ascomycin

In a head-to-head comparison using human whole blood samples, Tacrolimus-13C,D2 demonstrated near-perfect compensation for tacrolimus matrix effects, whereas the structural analog ascomycin showed a measurable deviation. Matrix effects (ME) for tacrolimus were perfectly compensated using the TAC/IS ratio, resulting in a mean percent compensation value of 0.89% with Tacrolimus-13C,D2 compared to -0.97% with ascomycin [1]. The underlying matrix effect magnitudes were -16.64% for Tacrolimus-13C,D2 and -28.41% for ascomycin, indicating that the analog IS experienced a substantially different degree of ion suppression than the analyte, which cannot be fully corrected through ratio calculation [1].

Matrix Effect Compensation
Head-to-head
TAC/IS ratio deviation 0.89% vs. -0.97% (ascomycin)
Supports matrix-effect compensation with isotopic IS
Human whole blood; low/high TAC; n=6-8
Therapeutic Drug Monitoring LC-MS/MS Method Validation Matrix Effect Compensation

Higher Accuracy vs. Ascomycin

Tacrolimus-13C,D2 enabled a narrower and more consistent accuracy range compared to the analog internal standard ascomycin across the validated concentration range (0.5–20 ng/mL). Method accuracy using Tacrolimus-13C,D2 was 99.55–100.63%, whereas ascomycin yielded a broader and slightly lower accuracy range of 97.35–101.71% [1]. This represents a tighter accuracy profile with less deviation from the nominal concentration.

Accuracy Range
Head-to-head
99.55–100.63% (isotopic) vs. 97.35–101.71% (analog)
Tighter accuracy profile with isotopic IS
0.5–20 ng/mL calibration; whole blood
Method Validation Accuracy Immunosuppressant Quantification

Lower Imprecision vs. Ascomycin

Tacrolimus-13C,D2 demonstrated lower method imprecision compared to the analog internal standard ascomycin in a direct comparative validation study. The maximum observed imprecision (coefficient of variation) was <3.09% for Tacrolimus-13C,D2 compared to <3.63% for ascomycin [1]. This represents approximately a 15% relative reduction in the worst-case imprecision metric.

Imprecision (max %CV)
Head-to-head
~15% relative reduction in maximum CV vs. ascomycin
Lower variability supports method robustness
Whole blood; 0.5–20 ng/mL; refer to source for exact CV
Precision LC-MS/MS Bioanalytical Method Validation

Comparable Accuracy in Multi-Analyte Panel

In a study simultaneously quantifying tacrolimus, sirolimus, everolimus, and cyclosporin A in whole blood, Tacrolimus-13C,D2 (as the isotopically labeled IS for tacrolimus) achieved a median accuracy of -1.2%, while the analog IS ascomycin achieved 0.2% [1]. Both approaches yielded trueness within 91–110% and imprecision <10% within-day and <8% between-day [1]. Statistical analysis revealed no significant difference between patient and proficiency testing sample results using either IS type [1].

Multi-Analyte Accuracy
Head-to-head
Median accuracy -1.2% (isotopic) vs. 0.2% (analog)
Analytically equivalent in panel context
Human whole blood; multi-analyte LC-MS/MS; both within ±15%
Multi-Analyte LC-MS/MS Immunosuppressant Panel Method Cross-Validation

Ultra-High Sensitivity Free Tacrolimus Quantification

Tacrolimus-13C,D2 (reported as D2,¹³C-tacrolimus) enabled the validation of an ultra-sensitive LC-MS/MS method for quantifying protein-unbound (free) tacrolimus in human plasma. The method achieved a lower limit of quantification (LLOQ) of 1 pg/mL (equivalent to 10 fg on-column), with linearity demonstrated from 1 to 200 pg/mL, inaccuracy ranging from -9.8% to 7.4%, and maximum imprecision of 7.5% [1]. The matrix factor was validated as <1.1% [1]. This level of sensitivity cannot be achieved using unlabeled tacrolimus as an external standard due to the absence of internal standardization to correct for extraction and ionization variability at such low concentrations.

Free Drug LLOQ
Class-level
1 pg/mL (10 fg on-column)
Enables free fraction quantification
Human plasma; on-line extraction; QTRAP 6500; lithium adduct
Free Drug Monitoring Ultra-Sensitive LC-MS/MS Protein-Unbound Fraction

LC-MS/MS Superior Accuracy over Immunoassays

A 2025 multi-center comparative evaluation of five tacrolimus assays in 181 clinical specimens demonstrated that LC-MS/MS methods employing stable isotope-labeled internal standards systematically underestimate tacrolimus concentrations relative to immunoassays, which conversely overestimate concentrations. The three LC-MS/MS assays showed slopes of 0.96, 0.94, and 0.93 versus the overall mean, with Bland-Altman mean biases of -7.5%, -18.7%, and -8.0% [1]. In contrast, the electrochemiluminescence immunoassay (ECLIA) overestimated by +9.7% (slope 1.032) and the chemiluminescent microparticle immunoassay (CMIA) overestimated by +18.4% (slope 1.21) [1]. Clinically relevant discrepancies (≥2 ng/mL) between LC-MS/MS and immunoassay results were observed in 28% of patients within 3 months post-transplant and 37% of patients beyond 3 months [1].

Assay Method Bias
Class-level inference
LC-MS/MS bias -7.5% to -18.7% vs. IA bias +9.7% to +18.4%
LC-MS/MS methods show lower cross-reactivity context
181 human whole blood specimens; multi-center
Therapeutic Drug Monitoring Method Comparison Immunoassay vs. LC-MS/MS

Tacrolimus-13C,D2 Application Scenarios


Regulated Bioanalytical Method Validation

For laboratories developing or validating LC-MS/MS methods for tacrolimus therapeutic drug monitoring in compliance with FDA, EMA, or ICH M10 bioanalytical method validation guidelines, Tacrolimus-13C,D2 is the preferred internal standard. Evidence demonstrates that it provides a tighter accuracy range (99.55–100.63%) and lower maximum imprecision (<3.09%) compared to the analog IS ascomycin [1]. The near-perfect matrix effect compensation (0.89% mean deviation vs. -0.97% for ascomycin) reduces the risk of method failure during incurred sample reanalysis [1]. Procurement should prioritize vendors offering batch-specific certificates of analysis with documented isotopic enrichment and chemical purity.

Free Tacrolimus Analysis for Clinical Research

Investigators studying the clinical relevance of protein-unbound (free) tacrolimus require an assay with picogram-level sensitivity. Tacrolimus-13C,D2 has been validated as the internal standard for an on-line LC-MS/MS method achieving an LLOQ of 1 pg/mL (10 fg on-column) in human plasma, with linearity from 1–200 pg/mL and inaccuracy of -9.8% to 7.4% [2]. This application scenario demands a high-purity, well-characterized isotopic IS; procurement from suppliers with demonstrated lot-to-lot consistency and supporting documentation is essential for longitudinal clinical studies.

Multi-Analyte Immunosuppressant Panel

Clinical laboratories performing simultaneous LC-MS/MS quantification of tacrolimus, sirolimus, everolimus, and cyclosporin A can utilize Tacrolimus-13C,D2 as the tacrolimus-specific isotopically labeled IS. Comparative evidence shows that Tacrolimus-13C,D2 yields median accuracy of -1.2%, which is analytically equivalent to the analog IS ascomycin (0.2%) in multi-analyte panels, with both meeting trueness criteria of 91–110% and imprecision <10% within-day [3]. Procurement teams should evaluate whether the long-term supply stability and lot-to-lot reproducibility of the isotopically labeled IS justify its selection over analog IS alternatives in high-throughput clinical settings.

Cross-Validation and Proficiency Testing

Laboratories participating in external quality assessment (EQA) schemes or proficiency testing programs for tacrolimus (e.g., CAP, UK NEQAS, RfB) benefit from using Tacrolimus-13C,D2 as an internal standard to minimize inter-laboratory bias attributable to IS selection. The evidence that Tacrolimus-13C,D2 perfectly compensates for matrix effects (0.89% mean TAC/IS ratio deviation) [1] and provides narrower accuracy ranges than analog IS [1] supports its use as a risk-mitigation strategy. Procurement should be coupled with verification that the IS lot used matches the reference standard employed in the proficiency testing material.

Application
Selection Property
Validation Focus
Bioanalytical method validation research
Isotopic internal standard
Accuracy and precision review per validation guidelines
Free drug monitoring research
Ultra-high sensitivity (pg/mL LLOQ)
Protein-unbound fraction quantification
Multi-analyte immunosuppressant quantification
Co-eluting isotopic IS
Cross-analyte interference and accuracy
Proficiency testing and cross-validation
Matrix effect compensation
Inter-laboratory bias minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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